molecular formula C9H7IN2O B8816791 8-Iodo-7-methylquinazolin-4(3H)-one CAS No. 943602-97-9

8-Iodo-7-methylquinazolin-4(3H)-one

Cat. No. B8816791
M. Wt: 286.07 g/mol
InChI Key: VQJLQKDCUPAFSL-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

2-Amino-3-iodo-4-methylbenzoic acid (8.00 g, 29 mmol), formamide (11 mL, 289 mmol) and NMP (11 ml) were added to an 80 mL microwave vessel. The mixture was heated for 15 min at 210° C. The mixture was diluted with ice water and the precipitated solid collected by filtration. The solid was washed with water and dried to give 8-iodo-7-methylquinazolin-4(3H)-one (7.3 g, 88%) as a light brown solid. MS (M+H)+ 287.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([I:11])=[C:9]([CH3:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH:13]([NH2:15])=O>CN1C(=O)CCC1>[I:11][C:10]1[C:9]([CH3:12])=[CH:8][CH:7]=[C:3]2[C:2]=1[N:1]=[CH:13][NH:15][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1I)C
Name
Quantity
11 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
11 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC=C2C(NC=NC12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.